molecular formula C23H21N3OS B14256229 N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 303162-99-4

N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B14256229
CAS No.: 303162-99-4
M. Wt: 387.5 g/mol
InChI Key: PFQXTWKNYZVXKF-UHFFFAOYSA-N
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Description

N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine is unique due to the combination of its functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the ability to interact with various biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

303162-99-4

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C23H21N3OS/c1-16-26-22(18-8-10-20(27-2)11-9-18)23(28-16)19-12-13-24-21(14-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,25)

InChI Key

PFQXTWKNYZVXKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=NC=C2)NCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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